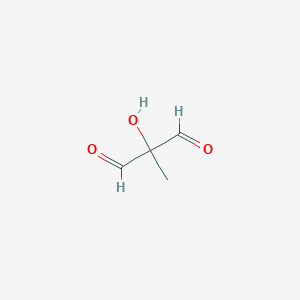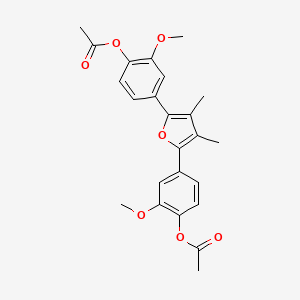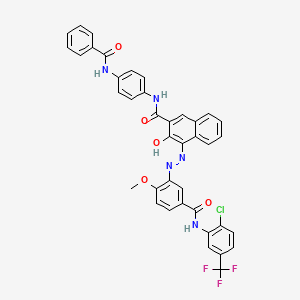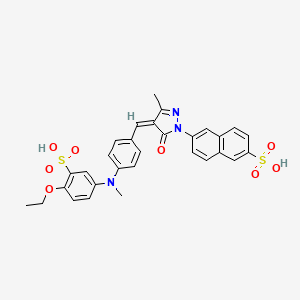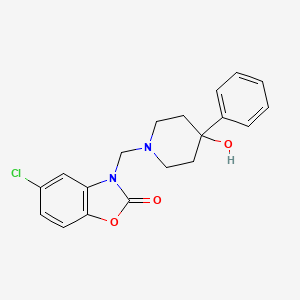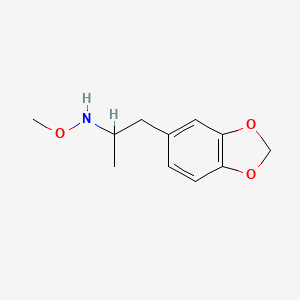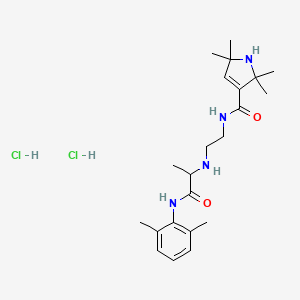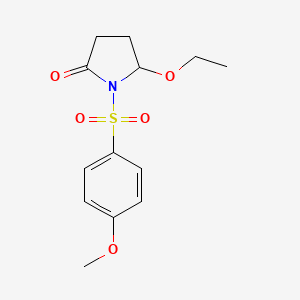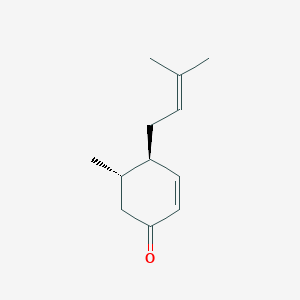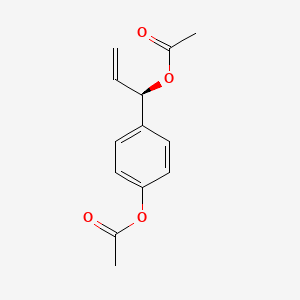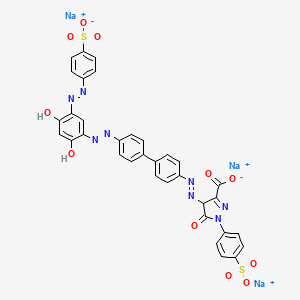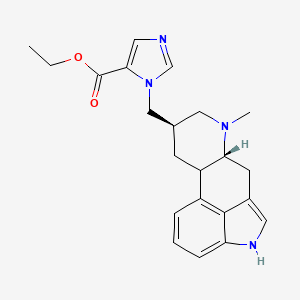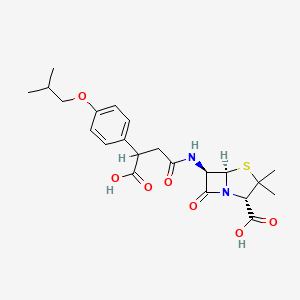
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-, is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the bicyclic core: This step often involves cyclization reactions using appropriate precursors.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for manufacturing specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example:
Molecular targets: Such as enzymes or receptors.
Pathways: Involving signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic structures with sulfur and nitrogen atoms, such as:
Penicillins: Antibiotics with a similar bicyclic core.
Cephalosporins: Another class of antibiotics with a related structure.
Uniqueness
This compound is unique due to its specific functional groups and the arrangement of atoms within its bicyclic core. This uniqueness may confer specific properties and applications that distinguish it from other similar compounds.
Properties
CAS No. |
60947-82-2 |
|---|---|
Molecular Formula |
C22H28N2O7S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-carboxy-3-[4-(2-methylpropoxy)phenyl]propanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-11(2)10-31-13-7-5-12(6-8-13)14(20(27)28)9-15(25)23-16-18(26)24-17(21(29)30)22(3,4)32-19(16)24/h5-8,11,14,16-17,19H,9-10H2,1-4H3,(H,23,25)(H,27,28)(H,29,30)/t14?,16-,17+,19-/m1/s1 |
InChI Key |
DIFAQMIHFZFVLQ-KTWXZFIHSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(CC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(CC(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


